molecular formula C18H18O2 B3099788 (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1354941-89-1

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B3099788
CAS RN: 1354941-89-1
M. Wt: 266.3 g/mol
InChI Key: RHQOVZBHNAFKDT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been widely studied for its potential medicinal properties due to its anti-inflammatory, anti-cancer, and anti-microbial activities. In

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Chalcone has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Chalcone has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is a naturally occurring compound found in many plants, making it readily available for research. It has been extensively studied for its potential medicinal properties, making it a well-established compound for research. However, (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has some limitations for lab experiments. It has poor solubility in water, making it difficult to dissolve in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of research is the development of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one need to be further elucidated to fully understand its potential medicinal properties.

Scientific Research Applications

Chalcone has been widely studied for its potential medicinal properties. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant activities. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Chalcone has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-7-9-15(10-8-14)11-12-18(19)16-5-4-6-17(13-16)20-2/h4-13H,3H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQOVZBHNAFKDT-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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